2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

Descripción general

Descripción

Molecular Structure Analysis

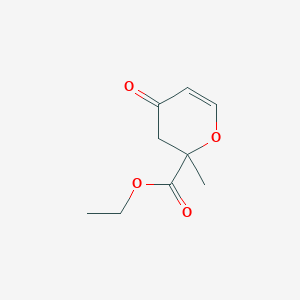

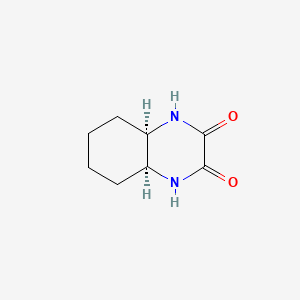

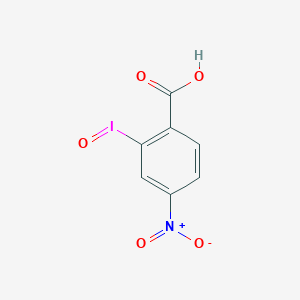

The IUPAC name for this compound is (4aR,8aS)-octahydro-2,3-quinoxalinedione . The Inchi Code is 1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ . The molecular weight is 168.2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Neutral Anion Receptors with Enhanced Affinities

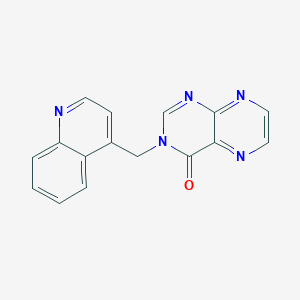

Researchers have explored the use of fluorinated derivatives, including 2,3-di(3‘,4‘-difluoropyrrol-2‘-yl)quinoxaline, as neutral anion receptors. These compounds exhibit significantly increased affinity for anions such as fluoride, chloride, and dihydrogen phosphate, compared to their non-fluorinated counterparts. The enhancement in binding affinities, particularly for the dihydrogen phosphate anion, demonstrates the potential of these quinoxalinediones in sensory applications for detecting specific anions through changes in color, observable by the naked eye (Anzenbacher et al., 2000).

DNA Adducts and Implications for Mutagenesis

The heterocyclic amines, including those derived from quinoxalinedione structures, have been identified as mutagenic and carcinogenic, forming DNA adducts that are critical for their mutagenicity and carcinogenicity. These findings are pivotal for understanding the molecular mechanisms of mutagenesis and carcinogenesis induced by dietary heterocyclic amines found in cooked meats, underlining the relevance of quinoxalinediones in toxicological and cancer research (Schut & Snyderwine, 1999).

Synthesis of Pharmaceutically Active Compounds

A practical and large-scale synthesis method has been developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the utility of octahydroquinoxalinedione derivatives as intermediates in producing pharmaceutically active compounds. This synthesis emphasizes the chemical versatility and pharmaceutical relevance of the quinoxalinedione scaffold (Bänziger et al., 2000).

Pharmacological Activity of Quinoxalinediones

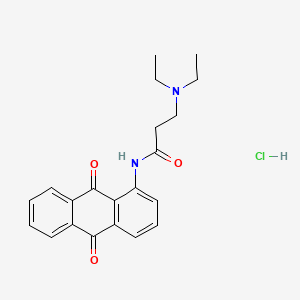

The synthesis and pharmacology of N-substituted quinoxalinediones have been explored, with some compounds showing significant antagonism at both AMPA and glycine-site NMDA receptors. This research outlines the potential of quinoxalinedione derivatives in developing therapeutic agents targeting excitatory amino acid receptors, relevant in neurological disorders and diseases (Epperson et al., 1993).

Crystal Structures and Molecular Interactions

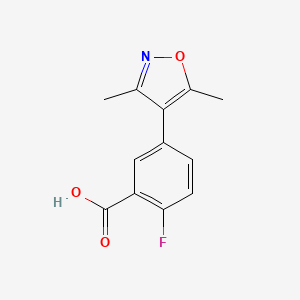

The crystal structures of 3,4,4a,5,6,7,8,8a-octahydro-8a-hydroxy-2-quinolone and its hydroperoxy derivative have been determined, showcasing the diverse molecular configurations possible within the quinoxalinedione framework. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, influencing their applications in material science and molecular engineering (Alini et al., 1998).

Safety and Hazards

Propiedades

IUPAC Name |

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQWWVBWYMNAMW-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726041 | |

| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- | |

CAS RN |

1152112-78-1 | |

| Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Iodophenyl)methoxy]piperidine](/img/structure/B1650133.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5,6-dihydro-2-phenyl-](/img/structure/B1650139.png)

![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1650144.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenoxy)ethyl]-](/img/structure/B1650147.png)

![2,8-diisopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1650151.png)

![2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt](/img/structure/B1650153.png)